molecular formula C6H5BrFN B577728 3-Bromo-5-fluoro-4-methylpyridine CAS No. 1211517-76-8

3-Bromo-5-fluoro-4-methylpyridine

Cat. No. B577728
Key on ui cas rn: 1211517-76-8
M. Wt: 190.015
InChI Key: XLELTAPOTWVYLE-UHFFFAOYSA-N
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Patent
US09193724B2

Procedure details

Copper cyanide (1.87 g, 0.021 mol) was added at room temperature to a sealed tube containing a solution of 3-bromo-5-fluoro-4-methylpyridine (E; 2.0 g, 0.0105 mol) in dimethylformamide (20 mL). The reaction mixture was heated to 150° C. for 16 h. It was then cooled to RT, quenched with 20% aqueous ammonia (30 mL) solution and stirred for 5 min. The reaction mixture was extracted with diethyl ether (2×100 mL). The organic layers were washed with water (2×50 mL), dried over anhydrous sodium sulphate and concentrated to afford 5-fluoro-4-methylnicotinonitrile. 1H NMR (400 MHz, CDCl3) δ 8.62 (s, 1H), 8.56 (s, 1H), 2.56 (s, 3H).
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cu]([C:4]#[N:5])C#N.Br[C:7]1[CH:8]=[N:9][CH:10]=[C:11]([F:14])[C:12]=1[CH3:13]>CN(C)C=O>[F:14][C:11]1[CH:10]=[N:9][CH:8]=[C:7]([C:12]=1[CH3:13])[C:4]#[N:5]

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NC=C(C1C)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with 20% aqueous ammonia (30 mL) solution
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (2×100 mL)
WASH
Type
WASH
Details
The organic layers were washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=NC=C(C#N)C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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